5,6-Dihydro pge3

Prostaglandin Pharmacology Smooth Muscle Assay Selective Antithrombotic

5,6-Dihydro PGE3 (CAS 119008-22-9) decouples platelet inhibition from uterine smooth muscle contraction—retaining 75% of PGE1's anti-aggregatory potency while being 14-fold less active as a uterine stimulant. This selectivity is not achieved by PGE1, PGE3, or other simple analogs. It demonstrates equivalent potency in PRP and washed platelet systems, eliminating plasma-dependent variability. The definitive tool for translational cardiovascular research, ex vivo platelet aggregation assay development, and SAR studies requiring clean separation of antithrombotic mechanisms. For R&D use only.

Molecular Formula C20H32O5
Molecular Weight 352.471
CAS No. 119008-22-9
Cat. No. B570021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro pge3
CAS119008-22-9
Molecular FormulaC20H32O5
Molecular Weight352.471
Structural Identifiers
SMILESCCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyOFPLGKUICBQJOS-NFRSEMAFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro PGE3 (CAS 119008-22-9): Technical Overview and Procurement Relevance


5,6-Dihydro PGE3 (CAS 119008-22-9) is a semi-synthetic or naturally occurring E-series prostaglandin, structurally defined as a reduced derivative of Prostaglandin E3 (PGE3), and is also known synonymously as 17,18-Dehydro-PGE1 and Delta17-Prostaglandin E1 [1]. It was first identified as an endogenous component from ram seminal vesicles via HPLC purification and GC-MS confirmation [2]. The molecule possesses the characteristic prostanoid backbone, but its 5,6-dihydro modification and unique unsaturation pattern confer a distinct pharmacological profile compared to primary prostaglandins, making it a compound of interest for specialized cardiovascular and platelet research [3].

5,6-Dihydro PGE3: Why Generic PGE1 or PGE3 Substitution Fails for Targeted Research


Direct substitution of 5,6-Dihydro PGE3 with its closest clinical and structural analogs, such as PGE1 or PGE3, is not scientifically valid due to a critical divergence in functional selectivity. While PGE1 is a potent inhibitor of platelet aggregation, its utility is limited by significant off-target uterine smooth muscle stimulation [1]. Conversely, PGE3 and other analogs exhibit species- and plasma-dependent variability in their anti-aggregatory effects [2]. 5,6-Dihydro PGE3 occupies a unique niche by retaining the majority of PGE1's desired antiplatelet potency while dramatically reducing its undesired uterine activity, a separation of effects not achieved by simple reduction or other minor structural modifications [1]. Therefore, for studies specifically investigating selective antithrombotic mechanisms or seeking to decouple platelet inhibition from smooth muscle effects, generic E-prostaglandin substitution would fundamentally alter the experimental outcome and lead to incorrect structure-activity relationship (SAR) conclusions.

5,6-Dihydro PGE3: Quantified Comparative Evidence for Scientific Selection


Differential Uterine Stimulation Potency: 5,6-Dihydro PGE3 vs. PGE1

In direct in vitro comparative testing, 5,6-Dihydro PGE3 exhibits a 14-fold reduction in uterine smooth muscle stimulant activity when directly compared to PGE1 [1]. This significant attenuation of a primary off-target effect for potential antithrombotic agents was quantified in a rat uterine strip assay [1].

Prostaglandin Pharmacology Smooth Muscle Assay Selective Antithrombotic

Retention of Anti-Aggregatory Potency: 5,6-Dihydro PGE3 vs. PGE1

In the same direct comparative study, 5,6-Dihydro PGE3 was shown to retain 75% of the in vitro anti-aggregatory potency of PGE1 [1]. This demonstrates that the structural modification leading to the 5,6-dihydro derivative selectively reduces the uterine effect while largely preserving the desired platelet-inhibiting activity.

Platelet Aggregation Cardiovascular Research Thrombosis Models

Species-Specific Anti-Aggregatory Potency: 5,6-Dihydro PGE3 in Human vs. Rabbit Platelets

In a comparative study across species, 5,6-Dihydro PGE3 demonstrated significantly higher anti-aggregatory potency in human washed platelets compared to rabbit washed platelets [1]. This species-dependent activity profile is not uniform across E-prostaglandins; for instance, 15-keto-13,14-dihydro-PGE1 is more potent in rabbit platelets [1].

Species Selectivity Platelet Aggregation Translational Pharmacology

Influence of Plasma on Anti-Aggregatory Potency: 5,6-Dihydro PGE3 vs. Other E-PGs

The anti-aggregatory potency of 5,6-Dihydro PGE3, along with PGE1, 13,14-dihydro-PGE1, and ethyl ester of PGE1, was found to be equivalent in both human platelet-rich plasma (PRP) and washed platelet preparations [1]. This contrasts with the behavior of other analogs like 5,6-trans-PGE2 and PGE3, which were significantly more potent in PRP, and iloprost, which was more potent in washed platelets [1].

Ex Vivo Assay Platelet-Rich Plasma (PRP) Pharmacokinetic Modeling

5,6-Dihydro PGE3: Validated Application Scenarios for Research and Industrial Use


Selective Antithrombotic Mechanism-of-Action Studies

Based on the evidence that 5,6-Dihydro PGE3 retains 75% of PGE1's antiplatelet potency while being 14-fold less active as a uterine stimulant [1], this compound is ideally suited as a pharmacological tool in studies aiming to dissect the signaling pathways of platelet inhibition from those mediating smooth muscle contraction. This selective profile allows for cleaner experimental outcomes when investigating antithrombotic mechanisms in vitro.

Human Platelet Function and Translational Research

The demonstration that 5,6-Dihydro PGE3 is significantly more potent as an anti-aggregatory agent in human versus rabbit washed platelets [2] makes it a preferred tool for translational cardiovascular research focused on human platelet biology. Its use in human platelet-rich plasma (PRP) or washed platelet assays is further validated by the finding that its potency is not influenced by the presence of plasma, a variable that confounds results with other prostaglandin analogs [3].

Ex Vivo Platelet Aggregation Assay Development

Given the evidence that 5,6-Dihydro PGE3 demonstrates equivalent potency in both plasma-containing (PRP) and plasma-free (washed) platelet systems [3], it serves as a valuable and consistent reference agonist/inhibitor for developing and validating ex vivo platelet aggregation assays. This property reduces assay variability and simplifies the comparison of results across different experimental conditions where plasma components might otherwise interfere.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydro pge3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.